2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is an organic compound with a complex structure that includes both chloro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as glacial acetic acid . The reaction typically involves the following steps:
- Dissolving aniline in glacial acetic acid.
- Adding chloroacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetamides.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include amines and alcohols.
Scientific Research Applications
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the phenylethenyl group.
N-Phenylacetamide: Lacks both the chloro and phenylethenyl groups.
N-(1-Phenylethenyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is unique due to the presence of both chloro and phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
106700-02-1 |
---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-chloro-N-phenyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-13(14-8-4-2-5-9-14)18(16(19)12-17)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI Key |
FRLUFXHJKYRUSS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.